Dimethylphosphite

Organic synthesis Kabachnik-Fields reaction Alkylation

Dimethylphosphite (also referred to as dimethyl hydrogen phosphite, DMHP, or dimethyl phosphonate) is an organophosphorus compound with the formula (CH₃O)₂P(O)H. It is characterized as a colorless, mobile liquid with a mild odor, a boiling point of 170-171°C, a density of 1.20 g/mL at 25°C, and solubility in water and most organic solvents.

Molecular Formula C2H6O3P-
Molecular Weight 109.04 g/mol
Cat. No. B8804443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylphosphite
Molecular FormulaC2H6O3P-
Molecular Weight109.04 g/mol
Structural Identifiers
SMILESCOP([O-])OC
InChIInChI=1S/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q-1
InChIKeyCZHYKKAKFWLGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylphosphite (CAS 868-85-9) Procurement Guide: Chemical Identity and Industrial Profile


Dimethylphosphite (also referred to as dimethyl hydrogen phosphite, DMHP, or dimethyl phosphonate) is an organophosphorus compound with the formula (CH₃O)₂P(O)H [1]. It is characterized as a colorless, mobile liquid with a mild odor, a boiling point of 170-171°C, a density of 1.20 g/mL at 25°C, and solubility in water and most organic solvents . This compound is industrially produced via the reaction of phosphorus trichloride with methanol and serves as a versatile chemical intermediate in the manufacture of pesticides, flame retardants, lubricant additives, and pharmaceuticals [2].

Why Dimethylphosphite Cannot Be Generically Substituted by Other Dialkyl or Diaryl Phosphites


The procurement of dialkyl phosphites as a class should not be based on simple functional group equivalence, as the steric and electronic properties imparted by the ester alkyl/aryl groups critically dictate reaction outcomes. Attempting to replace Dimethylphosphite with a homolog like Diethylphosphite or an aryl analog like Diphenylphosphite in a synthetic pathway or formulation will lead to quantifiably different reaction kinetics, product distributions, and material performance metrics [1]. The following quantitative evidence demonstrates that the methyl ester moiety confers specific advantages in reaction rate, selectivity, and additive efficacy that are not replicated by its closest structural analogs [2].

Quantitative Evidence Guide: Dimethylphosphite Differentiation from Analogs


Superior N-Alkylation Kinetics: Dimethylphosphite vs. Diethylphosphite

In amine alkylation reactions such as the Kabachnik-Fields reaction, Dimethylphosphite (DMP) demonstrates a significantly faster rate of N-methylation compared to N-ethylation by Diethylphosphite (DEP). The reaction rate for N-methylation by DMP is substantially higher, and transesterification leading to methylation products occurs readily in the presence of methanol [1].

Organic synthesis Kabachnik-Fields reaction Alkylation

Radical Reactivity Profiling: Dimethylphosphite vs. Diphenylphosphine Oxide

The reactivity of phosphorus-centered radicals derived from Dimethylphosphite (dimethoxyphosphinoyl radicals) was directly compared to those from Diphenylphosphine oxide (diphenylphosphinoyl radicals) in radical trapping experiments. Diphenylphosphine oxide was found to be approximately three times more reactive towards hydrogen abstraction by t-butoxyl radicals than Dimethylphosphite. Consequently, the nucleophilicity of the resulting radicals differs, with dimethoxyphosphinoyl radicals exhibiting markedly lower nucleophilicity, reacting only twice as fast with acrylonitrile compared to vinyl acetate, whereas diphenylphosphinoyl radicals react about an order of magnitude faster [1].

Radical chemistry Phosphorus-centered radicals Hydrogen abstraction

Enhanced Flame Retardancy in Polymer Systems: Dimethylphosphite-Dicyandiamide (DDP) Adduct

A novel flame-retardant modifier (DDP) synthesized from Dimethylphosphite and dicyandiamide was evaluated for its performance in polymer systems. When incorporated into an adhesive composition, DDP increased the time to heat the unheated surface of a sample to 100°C by 39–57% and decreased the linear burning rate by 17–21% compared to the unmodified control. Additionally, the adhesive joint strength increased by an average of 30–70%, and the composition exhibited superior adhesive strength retention up to 80°C relative to the original adhesive composition [1].

Flame retardants Polymer additives Phosphorus-nitrogen synergism

Alternative to Toxic Tin Hydrides: Dimethylphosphite as a Radical Reducing Agent

Dimethylphosphite is an effective alternative to organic tin hydrides, such as tributyltin hydride (TBTH), for the radical reduction of organic halides, thionoesters, and isocyanides . While a direct quantitative yield comparison under identical conditions is not provided in the primary source, the class-level inference is that DMP enables tin-free radical cyclization reactions of terminal alkynes to form cyclic phosphonates, achieving the desired transformation without the use of toxic organotin reagents . This positions DMP as a safer and more environmentally compliant option in synthetic routes where tin contamination is a regulatory or purification concern.

Green chemistry Radical reduction Tin-free synthesis

Electrochemical Oxidation Behavior: Dimethylphosphite vs. Triethylphosphite and Trialkyl Analogs

Cyclic voltammetry studies on the electrolytic oxidation of alkyl phosphites in acetonitrile (0.1 M NaClO₄) on a platinum electrode revealed that the oxidation of Dimethylphosphite (DMP), along with Triethylphosphite (TEP), Diethylphosphite (DEP), and Trimethylphosphite (TMP), is a completely irreversible ECE-type process [1]. While the study does not provide quantitative peak potential comparisons between all analogs, it establishes the fundamental electrochemical behavior of DMP, which has enabled the development of a green electrosynthesis route to DMP itself. This electrosynthesis method, using H₃PO₂ and methanol, achieves faradaic efficiencies approaching 100%, offering a sustainable alternative to the traditional PCl₃-based production method [2].

Electrochemistry Organophosphorus synthesis Oxidative coupling

Regulatory and Toxicological Profile: Dimethylphosphite in Comparative Risk Assessment

The toxicological profile of Dimethylphosphite (DMHP) has been extensively characterized. Oral LD50 values in rats are reported as 3040 mg/kg [1]. Chronic oral gavage studies by the National Toxicology Program (NTP) in Fischer 344 rats resulted in an increased incidence of neoplastic lesions in the lungs and forestomach, an effect not observed in B6C3F1 mice [2]. The International Agency for Research on Cancer (IARC) has classified DMHP as Group 3 (not classifiable as to its carcinogenicity to humans) . This detailed, publicly available toxicological dataset provides a defined risk profile for handling and regulatory submissions, contrasting with many alternative phosphites for which such comprehensive data may be absent or less accessible.

Toxicology Regulatory science Risk assessment

Prioritized Application Scenarios for Dimethylphosphite Based on Quantitative Differentiation


Synthesis of Flame-Retardant Polymers and Adhesives Requiring Enhanced Thermal Stability

Procure Dimethylphosphite for the synthesis of phosphorus-nitrogen synergistic flame retardants like DDP. The resulting modifiers have been shown to increase time to 100°C by 39-57%, decrease linear burning rate by 17-21%, and enhance adhesive strength by 30-70% in polymer formulations compared to unmodified controls [1]. This makes it the dialkyl phosphite of choice for formulating high-performance, heat-resistant adhesives and plastics.

Tin-Free Radical-Mediated Organic Synthesis and Cyclizations

Select Dimethylphosphite as a safer, more environmentally compliant alternative to toxic organotin hydrides like tributyltin hydride. It effectively mediates the radical reduction of organic halides, thionoesters, and isocyanides, and enables radical translocation/cyclization of terminal alkynes under tin-free conditions [1]. This is particularly critical for pharmaceutical intermediate synthesis where stringent heavy metal specifications apply .

High-Throughput Amine Alkylation Processes (e.g., Kabachnik-Fields Reactions)

Choose Dimethylphosphite over Diethylphosphite when fast N-methylation kinetics are required. Its superior reaction rate in amine alkylation ensures efficient process throughput and predictable product profiles, minimizing side reactions associated with slower-alkylating analogs [1].

Sustainable Electrosynthetic Production of Organophosphorus Building Blocks

For organizations prioritizing green chemistry and supply chain sustainability, Dimethylphosphite can be produced via a high-efficiency electrochemical route (approaching 100% faradaic efficiency) from H₃PO₂ and methanol, avoiding the use of PCl₃ [1]. Procuring DMP from suppliers adopting or developing such methods supports corporate sustainability goals and may offer long-term cost advantages over traditional thermochemical routes .

Technical Documentation Hub

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